molecular formula C17H26N2O5S B345560 ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate CAS No. 898639-20-8

ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B345560
CAS No.: 898639-20-8
M. Wt: 370.5g/mol
InChI Key: YEQZKJVLWUNZKY-UHFFFAOYSA-N
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Description

ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate is a chemical compound with diverse applications in scientific research. It is known for its unique properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It is studied for its potential biological activity and therapeutic benefits.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(3-methyl-4-ethoxyphenyl)sulfonyl]piperazinecarboxylate
  • Ethyl 4-[(3-methyl-4-butoxyphenyl)sulfonyl]piperazinecarboxylate

Uniqueness

ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propoxy group, for example, may influence its solubility and reactivity compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

ethyl 4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-4-12-24-16-7-6-15(13-14(16)3)25(21,22)19-10-8-18(9-11-19)17(20)23-5-2/h6-7,13H,4-5,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQZKJVLWUNZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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